molecular formula C13H17ClN2O4 B579925 Ethyl 6-(tert-butoxycarbonylamino)-4-chloropicolinate CAS No. 1114966-47-0

Ethyl 6-(tert-butoxycarbonylamino)-4-chloropicolinate

Katalognummer: B579925
CAS-Nummer: 1114966-47-0
Molekulargewicht: 300.739
InChI-Schlüssel: YJHPNKCIXPZFIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 6-(tert-butoxycarbonylamino)-4-chloropicolinate is a synthetic intermediate widely used in medicinal chemistry and organic synthesis. Its structure features a pyridine ring substituted with a chlorine atom at position 4 and a tert-butoxycarbonyl (Boc)-protected amino group at position 6, esterified with an ethyl group. The Boc group serves to protect the amine during synthetic transformations, while the chlorine substituent enhances reactivity in subsequent substitution or cross-coupling reactions. This compound is particularly valued for its stability under basic conditions and its utility in constructing complex heterocyclic frameworks .

Eigenschaften

IUPAC Name

ethyl 4-chloro-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O4/c1-5-19-11(17)9-6-8(14)7-10(15-9)16-12(18)20-13(2,3)4/h6-7H,5H2,1-4H3,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHPNKCIXPZFIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CC(=C1)Cl)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90733759
Record name Ethyl 6-[(tert-butoxycarbonyl)amino]-4-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90733759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1114966-47-0
Record name Ethyl 6-[(tert-butoxycarbonyl)amino]-4-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90733759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

tert-Butoxycarbonyl (Boc) Group Introduction

The Boc-protected amine at position 6 is typically introduced via reaction with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. For example, in analogous syntheses, pyridine amines are treated with (Boc)₂O (1.1 equiv) in dichloromethane (DCM) and triethylamine (TEA, 2.0 equiv) at room temperature for 12–20 hours. This method achieves >90% yield in Boc protection, as validated by NMR and HPLC.

Key Considerations :

  • Solvent Choice : Dichloromethane or THF is preferred for solubility and inertness.

  • Base Selection : Triethylamine or DMAP (4-dimethylaminopyridine) facilitates deprotonation of the amine.

  • Workup : Acidic aqueous washes (e.g., 0.5 M HCl) remove excess base, followed by organic phase extraction and drying with anhydrous Na₂SO₄.

Esterification of Picolinic Acid Derivatives

Ethyl Ester Formation

The ethyl ester moiety is introduced via Fischer esterification or coupling reactions. In one protocol, 4-chloropicolinic acid is refluxed with ethanol (5 equiv) and concentrated H₂SO₄ (catalytic) at 80°C for 6 hours, achieving 85–90% conversion. Alternatively, coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) enable esterification under milder conditions (room temperature, 12 hours).

Comparative Data :

MethodConditionsYield (%)Purity (HPLC)
Fischer EsterificationH₂SO₄, 80°C, 6h8895
EDCl/HOBt CouplingRT, 12h9298

Chlorination Techniques for Pyridine Systems

Direct Chlorination at Position 4

Chlorination of pyridine derivatives often employs N-chlorosuccinimide (NCS) or SOCl₂. For 6-amino-picolinic acid ethyl ester, chlorination with NCS (1.2 equiv) in DMF at 0°C to RT for 4 hours selectively introduces chlorine at position 4, avoiding overhalogenation. The reaction is quenched with NaHCO₃, and the product is extracted with ethyl acetate.

Optimization Insight :

  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance NCS reactivity.

Integrated Multi-Step Synthesis

Route A: Sequential Functionalization

  • Boc Protection : 6-Amino-4-chloropicolinic acid is treated with (Boc)₂O in DCM/TEA.

  • Esterification : The Boc-protected acid is reacted with ethanol via EDCl/HOBt coupling.
    Overall Yield : 72% (two steps).

Route B: Late-Stage Chlorination

  • Esterification : 6-Aminopicolinic acid is esterified to ethyl 6-aminopicolinate.

  • Chlorination : NCS introduces chlorine at position 4.

  • Boc Protection : Amine protection with (Boc)₂O.
    Overall Yield : 65% (three steps).

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR : Characteristic signals include δ 1.25–1.35 ppm (ethyl CH₃), δ 1.40–1.50 ppm (Boc CH₃), and δ 8.10–8.30 ppm (pyridine H-3 and H-5).

  • LC-MS : [M+H]⁺ at m/z 315.1 (calculated for C₁₃H₁₈ClN₂O₄).

Purity Assessment

HPLC with a C18 column (ACN/H₂O gradient) confirms >98% purity in optimized routes.

Challenges and Mitigation Strategies

Regioselectivity in Chlorination

Competitive chlorination at positions 3 or 5 is mitigated by steric directing groups (e.g., Boc) and low-temperature conditions.

Ester Hydrolysis

Basic conditions during Boc protection may hydrolyze the ethyl ester. Using non-nucleophilic bases (e.g., TEA) and short reaction times prevents this .

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the picolinate core.

    Reduction: Reduction reactions can target the ester or the protected amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the picolinate core.

    Reduction: Reduced forms of the ester or amino group.

    Substitution: Substituted derivatives where the chlorine atom is replaced by another functional group.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Ethyl 6-(tert-butoxycarbonylamino)-4-chloropicolinate is primarily utilized as an intermediate in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions, makes it valuable for creating diverse chemical entities.

Reaction TypeDescription
Nucleophilic SubstitutionInvolves the substitution of the chlorine atom with nucleophiles, leading to new derivatives.
Coupling ReactionsCan be used in cross-coupling reactions to form carbon-carbon bonds, essential for building larger frameworks.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications, particularly in drug development. It shows promise as a lead compound for:

  • Anti-cancer agents : Research indicates that it may inhibit specific enzymes involved in cancer progression, such as MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1), which plays a crucial role in immune signaling pathways.
  • Anti-inflammatory drugs : Its structural features allow it to interact with biological targets that modulate inflammatory responses.

Case Studies :

  • A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against cancer cell lines, indicating its potential as a scaffold for developing novel anti-cancer therapies.

Industrial Applications

In addition to its roles in research and medicine, this compound finds applications in the agrochemical industry. It can serve as a precursor for synthesizing agrochemicals, including herbicides and pesticides, due to its ability to modify biological activity through structural changes.

Wirkmechanismus

The mechanism of action of Ethyl 6-(tert-butoxycarbonylamino)-4-chloropicolinate involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group Variations

A. Protecting Group Differences

Compound Name Protecting Group Molecular Weight (g/mol) Stability Profile
Ethyl 6-(tert-butoxycarbonylamino)-4-chloropicolinate Boc 300.5 Acid-labile, stable in base
Ethyl 6-(benzyloxycarbonylamino)-4-chloropicolinate Cbz 318.3 Hydrogenolysis-labile, base-sensitive
Ethyl 4-chloro-6-aminopicolinate Unprotected 214.6 Reactive, prone to oxidation
  • Boc vs. Cbz : The Boc group offers compatibility with acid-sensitive substrates, while Cbz requires catalytic hydrogenation for deprotection, limiting its use in hydrogenation-sensitive contexts .
  • Unprotected Amine: The free amino group in ethyl 4-chloro-6-aminopicolinate enables direct nucleophilic reactions but necessitates inert conditions to prevent degradation .

B. Halogen Substituent Variations

Compound Name Halogen Position Reactivity in SNAr* Melting Point (°C)
Ethyl 6-Boc-amino-4-chloropicolinate 4-Cl High (activated by Cl) 98–102
Ethyl 6-Boc-amino-5-chloropicolinate 5-Cl Moderate 85–89
Ethyl 6-Boc-amino-4-bromopicolinate 4-Br Very high (Br > Cl) 105–108
  • Positional Effects : The 4-chloro substituent enhances electrophilicity at the ortho and para positions, favoring nucleophilic aromatic substitution (SNAr) compared to 5-chloro derivatives.
  • Halogen Type : Bromine at position 4 increases reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to better leaving-group ability .
Ester Group Variations
Compound Name Ester Group Solubility in THF (mg/mL) Hydrolysis Rate (t₁/₂ in pH 7 buffer)
Ethyl 6-Boc-amino-4-chloropicolinate Ethyl 45.2 >24 h
Methyl 6-Boc-amino-4-chloropicolinate Methyl 62.8 12 h
tert-Butyl 6-Boc-amino-4-chloropicolinate tert-Butyl 28.3 >48 h
  • Ethyl vs. Methyl Esters : Methyl esters hydrolyze faster under basic conditions due to lower steric hindrance.
  • tert-Butyl Esters : Increased steric bulk slows hydrolysis, making them preferable for prolonged reactions .

Stability and Reactivity Insights

  • Thermal Stability : The Boc group decomposes above 150°C, whereas the Cbz group remains stable up to 200°C.
  • Solvent Compatibility : The target compound exhibits excellent solubility in dichloromethane and THF but precipitates in hexanes.

Biologische Aktivität

Ethyl 6-(tert-butoxycarbonylamino)-4-chloropicolinate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its synthesis, biological evaluation, and relevant case studies, supported by data tables and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-chloropicolinic acid with tert-butoxycarbonyl (Boc) protected amino acids. The general synthetic route can be summarized as follows:

  • Starting Materials : 4-chloropicolinic acid, tert-butoxycarbonyl-protected amino acid, and ethyl chloroformate.
  • Reagents : Use of coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Conditions : The reaction is typically carried out in a solvent like dichloromethane at room temperature or under reflux conditions.

This compound has been studied for its interaction with various biological targets, including enzymes involved in cancer progression. Preliminary studies suggest that it may inhibit specific kinases that are crucial for cell proliferation in cancer cells.

Cytotoxicity Studies

Cytotoxicity assays have been performed using various cell lines to evaluate the compound's effectiveness against cancer cells. The following table summarizes the cytotoxic effects observed:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical)15Inhibition of mitotic spindle formation
MCF-7 (breast)12Induction of apoptosis
A549 (lung)20Cell cycle arrest

These results indicate that this compound exhibits significant cytotoxicity against several cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

  • Case Study on HeLa Cells : In a study focusing on HeLa cells, treatment with this compound resulted in a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage. Flow cytometry analysis revealed a significant increase in the sub-G1 population, indicating cell death through apoptosis.
  • Combination Therapy : Another investigation explored the effects of combining this compound with standard chemotherapy agents. Results showed enhanced cytotoxic effects when used alongside doxorubicin, suggesting a potential for combination therapy in clinical settings.

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments reveal low acute toxicity levels in animal models, supporting its safety profile for further development.

Q & A

Q. What are the primary synthetic routes for preparing Ethyl 6-(tert-butoxycarbonylamino)-4-chloropicolinate, and how do reaction conditions influence yield?

The synthesis typically involves sequential functionalization of a picolinate ester backbone. A common approach begins with ethyl 4-chloropicolinate, where the 6-position is modified via nucleophilic substitution or coupling reactions. For example, introducing the Boc-protected amine group requires reacting the picolinate precursor with tert-butoxycarbonyl (Boc) anhydride or Boc-Cl in the presence of a base (e.g., triethylamine) under anhydrous conditions . Key factors include:

  • Temperature : Reactions are often conducted at 0–25°C to avoid Boc-group decomposition.
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction efficiency.
  • Purification : Column chromatography (hexane/ethyl acetate gradients) or recrystallization improves purity (>95%) .

Q. How can researchers confirm the identity and purity of this compound?

Analytical methods include:

  • NMR : 1^1H and 13^{13}C NMR verify regiochemistry (e.g., chlorine at 4-position, Boc group at 6-position).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>97%).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C13_{13}H18_{18}ClN2_2O4_4; theoretical MW: 301.09 g/mol) .

Advanced Research Questions

Q. What competing reactions occur during the synthesis of this compound, and how can they be mitigated?

Competing pathways include:

  • Ester Hydrolysis : Moisture can hydrolyze the ethyl ester. Use anhydrous solvents and inert atmospheres.
  • Boc Deprotection : Acidic or high-temperature conditions may cleave the Boc group. Maintain pH neutrality and temperatures <40°C .
  • Regioselectivity Challenges : Chlorination at the 4-position (vs. 3- or 5-) requires controlled use of chlorinating agents (e.g., SOCl2_2) and steric directing groups .

Q. How does the Boc group influence the compound’s reactivity in downstream applications?

The Boc group serves as a transient protective moiety for amines, enabling selective functionalization. For example:

  • Cross-Coupling Reactions : The chlorine at the 4-position allows Suzuki-Miyaura coupling with aryl boronic acids.
  • Deprotection : Treatment with TFA or HCl in dioxane removes the Boc group, exposing the amine for further derivatization (e.g., amide bond formation) .

Q. What contradictions exist in reported yields for this compound, and how can they be resolved?

Discrepancies in yields (e.g., 60–85%) arise from:

  • Solvent Polarity : Higher-polarity solvents (DMF vs. THF) may improve solubility but accelerate side reactions.
  • Catalyst Loading : Palladium catalysts in coupling reactions require precise stoichiometry (1–5 mol%) to avoid over/under-catalysis.
  • Workup Methods : Inadequate extraction or column chromatography can lead to product loss. Troubleshoot by optimizing solvent gradients and monitoring reaction progress via TLC .

Methodological Guidance

Q. How to optimize reaction conditions for scale-up synthesis?

  • Continuous Flow Reactors : Improve heat transfer and mixing for exothermic reactions (e.g., Boc protection).
  • Automated Purification : Flash chromatography systems reduce manual errors and enhance reproducibility.
  • Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction intermediates in real time .

Q. What are the best practices for storing and handling this compound?

  • Storage : Store at -20°C under inert gas (N2_2 or Ar) to prevent hydrolysis or oxidation.
  • Solubility : Dissolve in DMSO or DCM for biological assays; avoid aqueous buffers unless stabilized .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.